REACTION_CXSMILES
|
[Cr:1]([O-])([O-])(=O)=O.[Na+:6].[Na+].[S:8]([O-:12])([OH:11])(=[O:10])=[O:9].[Na+].C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.C=O>>[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Na+:6].[Na+:6] |f:0.1.2,3.4,7.8.9.10.11,12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Name
|
sucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating to above 100° C.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cr:1]([O-])([O-])(=O)=O.[Na+:6].[Na+].[S:8]([O-:12])([OH:11])(=[O:10])=[O:9].[Na+].C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.C=O>>[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Na+:6].[Na+:6] |f:0.1.2,3.4,7.8.9.10.11,12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Name
|
sucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating to above 100° C.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |